3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane
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Overview
Description
3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: is a synthetic organic compound that features a unique combination of a chlorophenyl group and a trimethoxyphenyl group linked through an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable dihaloalkane.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.
Final Coupling: The final step involves coupling the azepane derivative with the trimethoxyphenyl derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ion (NO2+) in nitration reactions or sulfonyl chlorides in sulfonation reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: The compound’s ability to interact with specific biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: can be compared with other azepane derivatives and trimethoxyphenyl-containing compounds.
Colchicine: A well-known anti-cancer agent that also inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which allow it to interact with multiple biological targets, potentially leading to a broader spectrum of activity compared to other similar compounds .
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXNDLOYNMAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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